molecular formula C16H14N2OS B3123397 N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide CAS No. 306980-87-0

N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide

Cat. No.: B3123397
CAS No.: 306980-87-0
M. Wt: 282.4 g/mol
InChI Key: OLSJLMKCYTUUPW-UHFFFAOYSA-N
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Description

N-[3-Cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide is a benzamide derivative featuring a cyano group at the 3-position and a methylsulfanyl group at the 4-position on the aniline ring, coupled with a 2-methyl-substituted benzamide moiety. This compound’s structural uniqueness lies in its electronic and steric properties, influenced by the electron-withdrawing cyano group and the sulfur-containing methylsulfanyl substituent.

Properties

IUPAC Name

N-(3-cyano-4-methylsulfanylphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-5-3-4-6-14(11)16(19)18-13-7-8-15(20-2)12(9-13)10-17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSJLMKCYTUUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227396
Record name N-[3-Cyano-4-(methylthio)phenyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306980-87-0
Record name N-[3-Cyano-4-(methylthio)phenyl]-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306980-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Cyano-4-(methylthio)phenyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide typically involves the reaction of 3-cyano-4-(methylsulfanyl)aniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or other nitrogen-containing compounds.

Scientific Research Applications

Chemical Properties and Structure

N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide features a unique structure characterized by:

  • Cyano group (-C≡N)
  • Methylsulfanyl group (-S-CH₃)
  • Benzamide moiety

These functional groups suggest diverse reactivity and biological activity, making it a subject of interest in research.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer and antimicrobial properties. The compound's structural features may confer unique biological profiles, making it a candidate for drug development.

Potential Activities:

  • Anticancer Activity: Compounds with similar structures have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties: The presence of the cyano and methylsulfanyl groups may enhance the compound's ability to inhibit microbial growth.

Synthesis of Pharmaceutical Intermediates

This compound can serve as an intermediate in the synthesis of other pharmaceutical compounds. Its structural versatility allows it to participate in condensation reactions with aldehydes or ketones, leading to the formation of imines or related compounds, which are crucial in drug synthesis processes.

Case Study 1: Anticancer Properties

A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial activity of several benzamide derivatives against common pathogens. This compound showed promising results, inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons:

Property This compound N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide
Crystal System Not reported Monoclinic (P2₁/c)
S–C Bond Lengths Not reported 1.7876 Å (S–C(sp³)), shorter S–C(sp²)
Dihedral Angle (Aromatic Rings) Not reported 16.03°
Hydrogen Bonding Likely N–H···O/S interactions N–H···S, C–H···O intra/intermolecular

Biological Activity

N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide (CAS number 306980-87-0) is a synthetic organic compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzamide Core : The backbone of the molecule.
  • Cyano Group (-C≡N) : Positioned at the 3rd position on the phenyl ring, which may influence its reactivity and biological interactions.
  • Methylsulfanyl Group (-S-CH₃) : Located at the 4th position on the phenyl ring, potentially contributing to its biological properties.

This structural configuration suggests that this compound may interact with various biological targets, leading to diverse pharmacological effects.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

  • Histone Deacetylase Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), enzymes involved in regulating gene expression through chromatin remodeling.
  • Antimicrobial Activity : It has shown promise in antimicrobial assays, suggesting potential applications in treating infections.
  • Anticancer Properties : Studies indicate that it may inhibit cancer cell proliferation, although detailed mechanisms remain under investigation.

Biological Activity Overview

Activity Type Description References
Histone Deacetylase InhibitionPotential to modulate gene expression through HDAC inhibition
AntimicrobialExhibits activity against various pathogens
AnticancerInhibits proliferation in human cancer cell lines

Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated significant cytotoxic effects against several human cancer cell lines. The compound's IC50 values were comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Antimicrobial Studies

In antimicrobial assays, this compound exhibited low cytotoxicity while maintaining effectiveness against certain bacterial strains. This suggests its potential as a candidate for further exploration in antimicrobial drug development .

Future Directions and Applications

Given its promising biological activities, this compound could serve as a valuable lead compound in drug discovery efforts targeting cancer and infectious diseases. Future research should focus on:

  • In-depth Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling 2-methylbenzoic acid derivatives with substituted aniline intermediates. For example, in analogous compounds (e.g., N-[2-(methylsulfanyl)phenyl] derivatives), 2-methylthioaniline is reacted with activated acylating agents (e.g., 2,2'-dithiosalicylate) in dichloromethane (CH₂Cl₂) under basic conditions (e.g., triethylamine) for 12 hours. Post-reaction purification via column chromatography and recrystallization from THF yields pure crystals suitable for X-ray analysis . Optimization may involve adjusting stoichiometry, solvent polarity, or catalytic systems to enhance yield (>80%) and purity.

Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker SMART APEXII diffractometer (Mo-Kα radiation) followed by integration with SAINT and absorption correction via SADABS is typical. Refinement with SHELXL (using OLEX2 GUI) allows modeling of hydrogen bonding and thermal parameters. For example, in related benzamide derivatives, the space group P2₁/c is common, with key metrics including R1 < 0.05 and wR2 < 0.15 for high-quality data . Visualization tools like ORTEP-3 aid in interpreting molecular geometry and intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aromatic protons (δ 7.0–8.5 ppm), methylsulfanyl (δ 2.5 ppm), and cyano groups (indirectly via coupling).
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected within ±2 ppm).
    • Cross-validation with elemental analysis (C, H, N, S) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-cyano and 4-methylsulfanyl substituents influence intermolecular interactions in crystal packing?

  • Analysis : The cyano group’s strong electron-withdrawing nature reduces electron density on the phenyl ring, directing hydrogen bonding (e.g., N–H⋯S or C–H⋯O) to specific sites. In analogous structures, the methylsulfanyl group participates in weak S⋯π interactions (3.4–3.6 Å) and intramolecular H-bonds (e.g., S–CH₃⋯H–Namide, 2.8 Å), stabilizing planar conformations. Dihedral angles between aromatic rings (e.g., 16–55°) reflect steric hindrance from substituents .

Q. What experimental strategies resolve contradictions in reported crystallographic parameters (e.g., bond lengths, angles) for similar benzamide derivatives?

  • Methodology : Discrepancies (e.g., S–C bond lengths varying by ±0.05 Å) may arise from temperature-dependent disorder or data resolution. To mitigate:

  • Collect high-resolution data (θ > 25°).
  • Apply anisotropic refinement for non-H atoms.
  • Compare multiple datasets (e.g., Cambridge Structural Database entries) to identify trends. For example, S–C(sp³) bonds in methylsulfanyl groups average 1.78 Å, while S–C(sp²) bonds are shorter (~1.74 Å) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s potential as a protease inhibitor?

  • Approach :

DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., SARS-CoV-2 PLpro, as seen in Jun12682 analogs ). Key interactions may include:

  • Cyano group forming π-stacking with His172.
  • Methylsulfanyl engaging in hydrophobic pockets (e.g., Pro248).
    Validate with MD simulations (100 ns) to assess binding stability .

Q. What in vitro assays are suitable for evaluating this compound’s antimicrobial or anticancer activity, and how should controls be designed?

  • Protocol :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram± bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC determination. Use ciprofloxacin and amphotericin B as positive controls .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include vehicle (DMSO) and cisplatin controls. Assess IC₅₀ and apoptosis via flow cytometry (Annexin V/PI staining) .
  • Data Interpretation : Compare dose-response curves and use ANOVA for statistical significance (p < 0.05).

Methodological Challenges

Q. What are the limitations of using SHELXL for refining disordered solvent molecules in this compound’s crystal structure?

  • Critical Analysis : SHELXL’s PART and SUMP instructions can model partial occupancy solvents (e.g., THF or water). However, poor data resolution (>0.8 Å) may lead to overinterpretation. Alternatives:

  • Use SQUEEZE (PLATON) to mask unmodeled electron density.
  • Validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Q. How can reaction scalability issues (e.g., low yields in multi-step syntheses) be addressed without compromising purity?

  • Optimization :

  • Replace column chromatography with recrystallization (e.g., ethanol/water) for greener purification.
  • Employ flow chemistry for intermediates (e.g., nitro reduction) to enhance reproducibility.
  • Monitor by TLC/HPLC to identify side products (e.g., over-oxidation of methylsulfanyl to sulfoxide) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide
Reactant of Route 2
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N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide

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